(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid
Overview
Description
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is a complex organic compound featuring a cyclopropane ring, an imidazole ring, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde with an amine and a thiol in the presence of an acid catalyst.
Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution of a chloropyridine derivative with a thiol group.
Cyclopropanation: The final step involves the cyclopropanation of a suitable precursor using a reagent such as diazomethane or a Simmons-Smith reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S,2S)-2-(4-(5-((5-chloropyridin-2-yl)thio)-1H-imidazol-4-yl)phenyl)cyclopropanecarboxylic acid is unique due to its combination of a cyclopropane ring, an imidazole ring, and a chloropyridine moiety. This combination imparts specific chemical properties and reactivity that are not found in simpler compounds.
Properties
IUPAC Name |
(1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-12-5-6-15(20-8-12)25-17-16(21-9-22-17)11-3-1-10(2-4-11)13-7-14(13)18(23)24/h1-6,8-9,13-14H,7H2,(H,21,22)(H,23,24)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXAALBQJUIHA-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)C3=C(N=CN3)SC4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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